molecular formula C11H16FN5 B11748888 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11748888
M. Wt: 237.28 g/mol
InChI Key: YDNBLHBGMHOZFT-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups and one fluorine atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methylation: The methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the two pyrazole rings. This can be achieved through a nucleophilic substitution reaction where one pyrazole ring is functionalized with a leaving group (e.g., bromine) and the other pyrazole ring is deprotonated to act as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Azido or thiocyanato derivatives.

    Coupling: Biaryl or vinyl derivatives.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
  • N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Uniqueness

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the specific arrangement of methyl groups contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H16FN5/c1-7-5-14-17(4)11(7)13-6-9-8(2)15-16(3)10(9)12/h5,13H,6H2,1-4H3

InChI Key

YDNBLHBGMHOZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

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